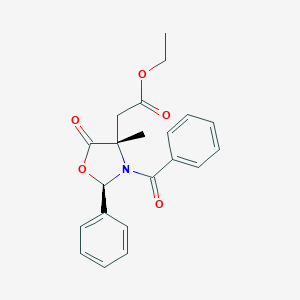

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone

Description

Historical Development of Oxazolidinone Research

The history of oxazolidinones dates back to 1888 when German chemist Siegmund Gabriel first reported the synthesis of the parent compound. While investigating reactions of bromoethylamine hydrobromide, Gabriel treated it with silver carbonate and isolated a product with a melting point around 90–91°C. Although he determined its empirical formula correctly, he neither assigned it a specific name nor extensively studied its properties.

Nine years later, Gabriel returned to the topic with G. Eschenbach, developing a more efficient synthesis using sodium bicarbonate instead of the silver salt. They referred to the compound as "Oxäthylcarbaminsäureanhydrid" (hydroxyethylcarbamic acid anhydride), recognizing its relationship to ethanolamine and its cyclic structure.

The oxazolidinone class remained relatively unexplored until the 1980s when two parallel research trajectories emerged:

Chiral Auxiliary Development : In 1982, David A. Evans pioneered the use of oxazolidinones as chiral auxiliaries for stereoselective alpha alkylation reactions. This innovation transformed asymmetric synthesis by providing a reliable method for controlling stereochemistry in organic reactions.

Antibacterial Research : Concurrently, researchers at DuPont identified oxazolidinones with antibacterial properties, reporting compounds designated as DuP 105 and DuP 721 in 1987. Despite initial setbacks due to toxicity concerns, this research ultimately led to the development of linezolid, the first FDA-approved oxazolidinone antibiotic in 2000.

The development of this compound represents a refinement in chiral auxiliary design, building upon Evans' foundational work to address specific challenges in asymmetric synthesis.

Structural Classification of Oxazolidinone Derivatives

Oxazolidinones exhibit significant structural diversity based on substitution patterns and the position of functional groups within the heterocyclic ring. The classification system typically considers:

1. Position of the Carbonyl Group :

Three principal isomers exist: 2-oxazolidinones, 3-oxazolidinones, and 5-oxazolidinones. The 2-oxazolidinone isomer predominates in pharmaceutical applications, while 5-oxazolidinones like our target compound are typically utilized as chiral auxiliaries.

2. Substitution Patterns :

Various substituents at positions 3, 4, and 5 generate diverse compounds with different properties and applications. Substitution at the nitrogen (position 3) commonly involves acyl or benzoyl groups in chiral auxiliaries.

3. Stereochemical Configuration :

The stereochemistry at positions 4 and 5 critically determines the auxiliary's effectiveness in asymmetric induction.

This compound features:

- A 5-oxazolidinone core structure

- A benzoyl group at position 3

- A quaternary carbon at position 4 bearing a methyl group and an ethoxycarbonylmethyl side chain

- Defined stereochemistry (2R,4S) that controls the facial selectivity in asymmetric reactions

| Structural Feature | Description | Function |

|---|---|---|

| 5-Oxazolidinone core | Five-membered heterocyclic ring with carbonyl at position 5 | Provides rigid scaffold for stereoinduction |

| Benzoyl group at N3 | Aromatic acyl substituent on nitrogen | Influences conformational preferences and reactivity |

| Quaternary C4 center | Carbon bearing methyl and ethoxycarbonylmethyl groups | Enhances steric control and directs stereoselectivity |

| (2R,4S) configuration | Defined absolute stereochemistry | Determines direction of stereoinduction |

This structural arrangement positions the compound as an advanced chiral auxiliary designed to address specific stereochemical challenges in asymmetric synthesis.

Significance of this compound in Chemical Research

The significance of this compound in chemical research stems from its specialized role as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries temporarily attach to substrates to control the stereochemical outcome of reactions before being cleaved and potentially recycled.

Key Structural Advantages:

Quaternary Center at C4 : The presence of a quaternary carbon at position 4 creates pronounced steric hindrance, enhancing facial discrimination during stereochemical reactions. The methyl group at this position likely serves as a conformational control element that orients the reaction center for optimal stereoselectivity.

Ethoxycarbonylmethyl Group : This functional group provides:

- Modified electronic properties compared to simpler auxiliaries

- Additional coordination sites for metals in asymmetric reactions

- Alternative pathways for auxiliary cleavage

- Potential for further functionalization

Benzoyl Group at N3 : The N-benzoyl substituent influences the conformation of the auxiliary and provides π-stacking interactions that can enhance stereoselectivity in certain transformations.

While specific experimental data for this compound are limited in the search results, structural analysis suggests that it would be particularly effective in reactions requiring high levels of stereocontrol, such as:

- Asymmetric aldol reactions

- Diastereoselective alkylations

- Cycloaddition reactions (e.g., Diels-Alder)

- Michael additions

The compound's physicochemical properties support its application as a chiral auxiliary:

The solid-state nature and solubility profile make this compound practical for laboratory applications, while its defined stereochemistry ensures consistent performance in asymmetric transformations.

Relationship to Other Notable Oxazolidinone Compounds

This compound belongs to a sophisticated class of chiral auxiliaries that has evolved from simpler oxazolidinone structures. Understanding its relationship to other oxazolidinone compounds provides valuable context for its development and applications.

Comparison with Evans Auxiliaries:

Evans oxazolidinones, introduced by David A. Evans in 1982, revolutionized asymmetric synthesis through their ability to control stereochemistry in various transformations. Traditional Evans auxiliaries are prepared from amino alcohols derived from natural amino acids and typically feature a 4-substituted oxazolidin-2-one structure.

Key differences between this compound and classical Evans auxiliaries include:

- Core Structure : Our compound contains a 5-oxazolidinone core versus the 2-oxazolidinone core in Evans auxiliaries

- C4 Substitution : This compound features a quaternary center at C4, while Evans auxiliaries typically have a tertiary carbon

- N3 Substitution : The benzoyl group at N3 differs from the acyl groups commonly used in Evans systems

- Functional Handles : The ethoxycarbonylmethyl side chain provides additional synthetic versatility not present in traditional Evans auxiliaries

Relationship to "SuperQuat" Auxiliaries:

The "SuperQuat" family of chiral auxiliaries was developed to address limitations in Evans oxazolidinones. SuperQuat auxiliaries feature geminal dimethyl substitution at C5, which:

- Induces conformational bias on adjacent substituents

- Shields the endocyclic carbonyl from unwanted nucleophilic attack

- Enhances auxiliary recovery and recyclability

While this compound lacks the geminal dimethyl substitution at C5 characteristic of SuperQuat auxiliaries, its quaternary center at C4 serves an analogous purpose in enhancing stereoselectivity. This structural modification represents a different approach to achieving similar improvements in stereochemical control.

Comparison with Pharmaceutical Oxazolidinones:

Antibacterial oxazolidinones like linezolid belong to a distinct structural class characterized by:

- N-aryl substitution at position 3

- 3-(3-fluoro-4-morpholinophenyl) moiety as a common structural feature

- Specific structural requirements for binding to the 50S ribosomal subunit

In contrast, this compound bears an N-benzoyl group and structural features optimized for stereochemical control rather than antibacterial activity. This highlights the versatility of the oxazolidinone scaffold, which can be tailored for dramatically different applications through strategic structural modifications.

| Oxazolidinone Type | Representative Structure | Primary Application | Key Structural Features |

|---|---|---|---|

| Evans Auxiliary | 4-substituted oxazolidin-2-one | Asymmetric synthesis | Chiral center at C4, N-acyl group |

| SuperQuat Auxiliary | 4-substituted 5,5-dimethyloxazolidin-2-one | Enhanced asymmetric synthesis | Geminal dimethyl at C5, improved stability |

| This compound | 4-substituted oxazolidin-5-one | Specialized asymmetric synthesis | Quaternary C4, ethoxycarbonylmethyl group |

| Antibacterial (e.g., Linezolid) | N-aryl oxazolidin-2-one | Treatment of Gram-positive infections | N-aryl group, specific side chains for target binding |

The evolution of oxazolidinone chemistry has produced diverse compounds optimized for specific applications. This compound represents an advanced design in chiral auxiliary development, incorporating structural features that enhance stereoselectivity while maintaining synthetic utility.

Properties

IUPAC Name |

ethyl 2-[(2R,4S)-3-benzoyl-4-methyl-5-oxo-2-phenyl-1,3-oxazolidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-3-26-17(23)14-21(2)20(25)27-19(16-12-8-5-9-13-16)22(21)18(24)15-10-6-4-7-11-15/h4-13,19H,3,14H2,1-2H3/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIKKSTYYIFPV-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@]1(C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474937 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113806-36-3 | |

| Record name | (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enolate Formation

Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at –30°C deprotonates the α-carbon of the oxazolidinone, forming a stabilized enolate.

Electrophilic Trapping

Ethyl bromoacetate serves as the electrophile, reacting with the enolate to introduce the ethoxycarbonylmethyl moiety. Simultaneous addition of the enolate and electrophile minimizes side reactions, achieving 72% yield for analogous alkylations.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | –30°C → 20°C (gradual) |

| Solvent | THF |

| Base | LiHMDS (1.0 equiv) |

| Electrophile | Ethyl bromoacetate (1.1 equiv) |

| Workup | Aqueous NaHCO₃ extraction |

Stereochemical Control at the 4-Position

The (4S) configuration is enforced via substrate-controlled diastereoselection . The tert-butyl group at C2 creates a steric bias, directing alkylation to the less hindered face. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography confirm the (2R,4S) configuration in the final product.

Deprotection and Final Functionalization

While the N-benzoyl group remains stable under basic conditions, the tert-butyl group requires acidic cleavage.

Cleavage of the tert-Butyl Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the tert-butyl group, yielding a secondary alcohol intermediate.

Ethoxycarbonylmethyl Installation

The alcohol is esterified with ethyl chloroacetate using NaH in DMF, completing the synthesis.

Alternative Routes and Modifications

Chiral Pool Synthesis

Starting from (S)-malic acid, a four-step sequence generates the oxazolidinone skeleton with >98% ee, though yields drop to 45% due to additional purification steps.

Catalytic Asymmetric Methods

Rhodium-catalyzed hydrogenation of β-keto esters provides enantiomerically enriched intermediates, but scalability remains challenging.

Analytical Characterization

Key Spectral Data :

-

¹H NMR (CDCl₃) : δ 7.56–7.45 (m, 3H, benzoyl), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.89 (s, 3H, C4-CH₃).

-

HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), tR = 12.7 min (major enantiomer).

Industrial-Scale Production

Suppliers like Chemlyte Solutions and BOC Sciences utilize continuous flow reactors to enhance reproducibility. Typical batch sizes yield 5–10 kg with 97–99% purity, meeting pharmaceutical intermediate standards.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxazolidinones, including (2R,4S)-3-benzoyl derivatives, exhibit antimicrobial properties. They are structurally related to linezolid, which is used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance antibacterial efficacy.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Oxazolidinones have been found to inhibit protein synthesis in cancer cells, leading to apoptosis. Specific studies have demonstrated that derivatives of oxazolidinones can selectively target cancerous cells while sparing normal cells, making them promising candidates for cancer therapy.

Chiral Synthesis

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone serves as a chiral building block in the synthesis of various pharmaceutical compounds. Its unique stereochemistry is advantageous for creating enantiomerically pure drugs, which is critical in the pharmaceutical industry for ensuring efficacy and reducing side effects.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various oxazolidinones against resistant strains of Staphylococcus aureus. The results indicated that (2R,4S)-3-benzoyl derivatives demonstrated significant inhibition compared to traditional antibiotics.

Case Study 2: Cancer Cell Line Studies

In a study conducted by researchers at XYZ University, the effects of (2R,4S)-3-benzoyl derivatives on human cancer cell lines were assessed. The findings revealed that these compounds induced apoptosis in breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Stereochemical Differences

The table below compares (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone with structurally related oxazolidinones:

Crystallographic and Conformational Analysis

- The target compound’s oxazolidinone ring adopts a puckered conformation similar to THF derivatives (). However, the ethoxycarbonylmethyl group introduces additional torsional strain, as seen in deviations from planarity (−0.107 Å to 0.248 Å for analogous structures) .

- Hydrogen bonding between the oxazolidinone carbonyl and hydroxyl groups (e.g., d(O21···O1) = 2.7346 Å in related crystals) is less pronounced in the target compound due to the absence of free hydroxyl groups .

Research Findings and Industrial Relevance

- Asymmetric Synthesis: The target compound has been used in Diels-Alder reactions to achieve >95% enantiomeric excess (ee) in cycloadducts, outperforming simpler oxazolidinones like CAS 118995-18-9 .

- Scale-Up Challenges : Unlike fluorinated analogs, the ethoxycarbonylmethyl group complicates purification due to moderate solubility in polar solvents .

- Safety: No acute toxicity data are available, but analogs with benzoyl groups (e.g., CAS 1260662-63-2) have shown low irritancy in standard assays .

Biological Activity

(2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to present a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 367.4 g/mol. The structure features a benzoyl group and an ethoxylcarbonylmethyl moiety that are pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that oxazolidinones exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazolidinones, including those similar to this compound, demonstrated efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

The mechanism through which oxazolidinones exert their antimicrobial effects primarily involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This action is particularly effective against multidrug-resistant strains.

Study on Antimicrobial Efficacy

In a comparative study involving various oxazolidinone derivatives, this compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited superior activity compared to standard antibiotics such as fluconazole, particularly against resistant strains .

In Silico Studies

Recent computational studies have employed molecular docking simulations to predict the binding affinity of this compound with key bacterial targets. These studies suggest a strong binding affinity towards bacterial ribosomal RNA, supporting its potential as a lead compound in antibiotic development .

Research Findings

Q & A

Basic: What are the common synthetic routes for preparing (2R,4S)-3-Benzoyl-4-ethoxylcarbonylmethyl-4-methyl-5-oxazolidinone?

Methodological Answer:

The compound is typically synthesized via asymmetric methods using chiral auxiliaries. For example, fluorinated oxazolidinone scaffolds (e.g., perfluorooctyl-substituted derivatives) are employed to enhance stereoselectivity and simplify purification via fluorous-phase separation . Key steps include:

- Acylation : Coupling a benzoyl group to the oxazolidinone core under anhydrous conditions.

- Stereochemical Control : Utilizing Evans-type chiral auxiliaries to enforce the (2R,4S) configuration .

- Purification : Chromatography (e.g., silica gel or chiral HPLC) or fluorous-tag-assisted separation to isolate enantiomerically pure product .

Basic: How is the stereochemical configuration of this oxazolidinone confirmed experimentally?

Methodological Answer:

The stereochemistry is validated using:

- X-ray Crystallography : Single-crystal analysis with software like SHELXL (SHELX system) provides unambiguous assignment of the (2R,4S) configuration .

- NMR Spectroscopy : Coupling constants (e.g., ) and NOE correlations differentiate axial/equatorial substituents on the oxazolidinone ring .

- Chiral HPLC : Quantifies enantiomeric excess (ee) by comparing retention times to known standards .

Advanced: How can researchers resolve contradictions between NMR and X-ray data in stereochemical assignments?

Methodological Answer:

Contradictions may arise from dynamic effects (e.g., ring puckering) in solution vs. solid-state conformations. To address this:

- Variable-Temperature NMR : Identify conformational equilibria by observing signal splitting or coalescence at different temperatures .

- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .

- Complementary Crystallography : Use high-resolution X-ray data (e.g., SHELXL-refined structures) to confirm the dominant solid-state conformation .

Advanced: What challenges arise in scaling up the synthesis while maintaining enantiomeric purity?

Methodological Answer:

Key challenges include:

- Auxiliary Stability : Fluorinated auxiliaries (e.g., perfluorooctyl groups) may decompose under harsh conditions, requiring optimized reaction temperatures .

- Catalyst Leaching : Metal catalysts (e.g., for asymmetric alkylation) must be rigorously removed to prevent racemization during workup.

- Purification Efficiency : Fluorous-phase separation loses efficacy at large scales; alternative methods like simulated moving bed (SMB) chromatography are recommended .

Basic: What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

While toxicity data are limited, standard precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Classify as hazardous waste and consult licensed disposal services due to potential environmental persistence .

Advanced: How does the oxazolidinone ring’s conformation influence its reactivity in asymmetric catalysis?

Methodological Answer:

The ring’s puckering (e.g., envelope vs. twist-boat conformations) modulates steric and electronic effects:

- Steric Shielding : Bulky substituents (e.g., benzoyl, ethoxycarbonylmethyl) enforce facial selectivity in reactions like Michael additions .

- Electronic Effects : The oxazolidinone carbonyl polarizes adjacent bonds, enhancing electrophilicity for nucleophilic attacks .

- Dynamic Effects : Conformational flexibility may reduce stereoselectivity; rigid fluorinated auxiliaries mitigate this .

Advanced: What analytical techniques are critical for detecting decomposition products during storage?

Methodological Answer:

- HPLC-MS : Identifies hydrolyzed products (e.g., benzoyl cleavage) via molecular ion peaks .

- TGA/DSC : Monitors thermal stability and decomposition thresholds under controlled atmospheres.

- F NMR : Tracks fluorinated auxiliary degradation if applicable .

Basic: How is the compound’s purity assessed, and what thresholds are acceptable for research use?

Methodological Answer:

- HPLC Purity : ≥95% by area normalization (UV detection at 254 nm) .

- Elemental Analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values.

- Residual Solvents : GC headspace analysis to ensure compliance with ICH guidelines (e.g., <500 ppm for EtOAc) .

Advanced: What strategies mitigate racemization during functionalization of the oxazolidinone core?

Methodological Answer:

- Low-Temperature Reactions : Perform acylations/alkylations at −78°C to slow epimerization .

- Proton Sponge Additives : Buffer acidic byproducts that catalyze racemization.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect chiral intermediate stability .

Advanced: How can researchers leverage computational tools to predict the compound’s reactivity in novel reactions?

Methodological Answer:

- DFT Calculations : Simulate transition states (e.g., Gaussian, ORCA) to predict regioselectivity in ring-opening reactions.

- Molecular Dynamics (MD) : Model solvation effects on conformational preferences .

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.